Cas no 1152950-01-0 (1-(5-Methyl-1-(o-tolyl)-1H-pyrazol-4-yl)ethanamine)

1-(5-Methyl-1-(o-tolyl)-1H-pyrazol-4-yl)ethanamine Chemical and Physical Properties
Names and Identifiers
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- 1-(5-Methyl-1-(o-tolyl)-1H-pyrazol-4-yl)ethanamine
- {1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride
- BC4166178
- T3916
- 1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethanamine hydrochloride
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- Inchi: 1S/C13H17N3/c1-9-6-4-5-7-13(9)16-11(3)12(8-15-16)10(2)14/h4-8,10H,14H2,1-3H3
- InChI Key: ZEWHVOPBLHOFEU-UHFFFAOYSA-N
- SMILES: N1(C2C=CC=CC=2C)C(C)=C(C=N1)C(C)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 231
- Topological Polar Surface Area: 43.8
1-(5-Methyl-1-(o-tolyl)-1H-pyrazol-4-yl)ethanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A614322-1g |
1-(5-Methyl-1-(o-tolyl)-1H-pyrazol-4-yl)ethanamine |
1152950-01-0 | 97% | 1g |
$404.0 | 2024-04-26 | |
Chemenu | CM486537-1g |
1-(5-Methyl-1-(o-tolyl)-1H-pyrazol-4-yl)ethanamine |
1152950-01-0 | 97% | 1g |
$400 | 2022-06-14 |
1-(5-Methyl-1-(o-tolyl)-1H-pyrazol-4-yl)ethanamine Related Literature
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1. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744
Additional information on 1-(5-Methyl-1-(o-tolyl)-1H-pyrazol-4-yl)ethanamine
Comprehensive Overview of 1-(5-Methyl-1-(o-tolyl)-1H-pyrazol-4-yl)ethanamine (CAS No. 1152950-01-0): Properties, Applications, and Research Insights
The compound 1-(5-Methyl-1-(o-tolyl)-1H-pyrazol-4-yl)ethanamine (CAS No. 1152950-01-0) is a specialized pyrazole derivative with a unique molecular structure that has garnered significant interest in pharmaceutical and agrochemical research. Its o-tolyl and methylpyrazole moieties contribute to its distinct chemical properties, making it a valuable intermediate in synthetic chemistry. Recent studies highlight its potential in modulating biological pathways, particularly in the development of small-molecule therapeutics targeting inflammation and metabolic disorders.
In the context of drug discovery, this compound exemplifies the growing trend toward fragment-based drug design (FBDD). Researchers are increasingly focusing on pyrazole scaffolds due to their versatility in binding to protein targets. The ethanamine side chain in 1152950-01-0 further enhances its solubility and bioavailability, addressing a common challenge in medicinal chemistry optimization. A 2023 study published in the Journal of Medicinal Chemistry noted similar structures as promising candidates for kinase inhibition, a hot topic in oncology research.
From a synthetic chemistry perspective, the preparation of 1-(5-Methyl-1-(o-tolyl)-1H-pyrazol-4-yl)ethanamine involves multi-step reactions, including Pd-catalyzed cross-coupling and reductive amination. These methods align with the industry's shift toward green chemistry principles, as evidenced by the compound's inclusion in several catalytic reaction databases. Analytical techniques such as HPLC-MS and NMR spectroscopy are critical for characterizing its purity, a key concern for high-value intermediates in API manufacturing.
The agrochemical sector has also explored derivatives of 1152950-01-0 for their potential as plant growth regulators. With the global push for sustainable agriculture, compounds featuring heterocyclic cores like pyrazoles are being investigated for their low environmental persistence. Notably, the o-tolyl group in this molecule may influence its soil adsorption properties, a parameter frequently searched in environmental fate studies.
Regulatory and patent landscapes reveal that 1-(5-Methyl-1-(o-tolyl)-1H-pyrazol-4-yl)ethanamine is covered under multiple intellectual property filings, particularly in applications related to G-protein-coupled receptor (GPCR) modulation. This aligns with the pharmaceutical industry's emphasis on precision medicine, where tailored molecules play a pivotal role. Analytical data sheets emphasize its storage under inert conditions, reflecting the compound's sensitivity to oxidative degradation—a frequently queried topic in chemical stability forums.
In summary, CAS No. 1152950-01-0 represents a convergence of structural ingenuity and multidisciplinary utility. Its relevance to bioconjugation techniques and high-throughput screening libraries underscores its value in modern research. As the scientific community continues to explore structure-activity relationships (SAR) for pyrazole derivatives, this compound remains a focal point for innovation in both life sciences and material chemistry.
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